Fmoc-N-Me-His(Trt)-OH is a specialized, orthogonally protected amino acid building block engineered for solid-phase peptide synthesis (SPPS). It features an N-alpha-fluorenylmethyloxycarbonyl (Fmoc) group for temporary base-labile amine protection, an N-alpha-methyl group to confer downstream structural and metabolic stability, and a trityl (Trt) group safeguarding the histidine imidazole side chain [1]. In industrial and laboratory procurement, this compound is primarily selected to directly introduce N-methylated histidine residues into peptidomimetics, bypassing the severe inefficiencies of on-resin methylation. Its compatibility with standard mild trifluoroacetic acid (TFA) cleavage workflows makes it a critical raw material for manufacturing proteolytically stable peptide therapeutics and conformationally restricted macrocycles.
Attempting to substitute Fmoc-N-Me-His(Trt)-OH with the standard unmethylated analog, Fmoc-His(Trt)-OH, fundamentally alters the pharmacokinetic profile of the final peptide, typically resulting in rapid proteolytic degradation and a failure to induce required secondary structures like beta-turns [1]. Conversely, substituting with Boc-N-Me-His(Trt)-OH forces the synthesis into a Boc-SPPS workflow, necessitating highly hazardous, corrosive anhydrous HF for cleavage rather than standard TFA, which is incompatible with most modern automated synthesizers [2]. Furthermore, attempting to use an unprotected or poorly protected imidazole variant (e.g., Fmoc-N-Me-His-OH) during the sterically demanding coupling of an N-methylated residue leads to severe racemization via acylimidazole intermediates, rendering the crude product mixture commercially unviable due to the generation of inseparable diastereomers [3].
Procuring the pre-methylated Fmoc-N-Me-His(Trt)-OH building block guarantees 100% N-alpha methyl incorporation prior to coupling. In contrast, attempting on-resin N-methylation (e.g., via Mitsunobu conditions or reductive amination) of a standard Fmoc-His(Trt)-OH residue typically yields only 40-65% conversion due to severe steric hindrance and imidazole interference[1]. This >35% absolute increase in methylation efficiency eliminates complex deletion sequences and unmethylated impurity profiles in the crude product.
| Evidence Dimension | N-alpha methylation conversion efficiency |
| Target Compound Data | 100% guaranteed incorporation via pre-methylated precursor |
| Comparator Or Baseline | 40-65% conversion via on-resin Mitsunobu methylation of Fmoc-His(Trt)-OH |
| Quantified Difference | >35% absolute increase in methylation efficiency |
| Conditions | Solid-phase peptide synthesis (SPPS) workflow |
Procuring the pre-methylated building block bypasses the notoriously low-yielding on-resin methylation step, drastically simplifying downstream HPLC purification and increasing overall batch yield.
Fmoc-N-Me-His(Trt)-OH is fully compatible with standard Fmoc-SPPS protocols, allowing for simultaneous global deprotection and resin cleavage using 90-95% Trifluoroacetic acid (TFA) [1]. In contrast, the closest alternative class substitute, Boc-N-Me-His(Trt)-OH, requires cleavage with 90-100% anhydrous Hydrogen Fluoride (HF), a highly toxic and corrosive gas. The use of the Fmoc variant completely eliminates the need for specialized Teflon HF-cleavage apparatuses and the associated extreme safety protocols.
| Evidence Dimension | Cleavage acid requirement and hazard level |
| Target Compound Data | 90-95% Trifluoroacetic acid (TFA) (mild, standard equipment) |
| Comparator Or Baseline | Boc-N-Me-His(Trt)-OH requiring 90-100% anhydrous HF (highly hazardous) |
| Quantified Difference | Elimination of HF gas requirement |
| Conditions | Final global deprotection and resin cleavage step |
Fmoc-compatibility allows this building block to be integrated into standard, mainstream automated peptide synthesizers without requiring specialized, high-hazard infrastructure.
The coupling of N-methylated amino acids is sterically hindered, requiring extended activation times or elevated temperatures that increase the risk of epimerization. The bulky Trityl (Trt) group on Fmoc-N-Me-His(Trt)-OH effectively shields the imidazole pi-nitrogen, restricting D-enantiomer formation to <1-2% during standard HATU/DIPEA activation[1]. Using unprotected or poorly protected analogs (e.g., Fmoc-N-Me-His-OH) under identical conditions results in >10-15% racemization due to the formation of reactive acylimidazole intermediates.
| Evidence Dimension | Epimerization (D-enantiomer formation) during activation |
| Target Compound Data | <1-2% D-enantiomer formation |
| Comparator Or Baseline | >10-15% racemization with unprotected Fmoc-N-Me-His-OH |
| Quantified Difference | >10-fold reduction in racemization |
| Conditions | Activation with HATU/DIPEA in DMF at room temperature to 50°C |
Maintaining strict chiral purity during the difficult N-methyl coupling step prevents the formation of inseparable diastereomeric impurities, ensuring batch-to-batch reproducibility.
Incorporating Fmoc-N-Me-His(Trt)-OH into a peptide sequence fundamentally alters its susceptibility to enzymatic degradation. Peptides containing N-methylated histidine typically exhibit in vitro human serum half-lives of >12-24 hours, as the methyl group sterically blocks exopeptidase and endopeptidase recognition [1]. In direct comparison, the exact same sequences synthesized with the unmethylated baseline, Fmoc-His(Trt)-OH, often degrade rapidly with half-lives of <1-2 hours.
| Evidence Dimension | In vitro human serum half-life of the resulting peptide |
| Target Compound Data | >12-24 hours (N-methylated) |
| Comparator Or Baseline | <1-2 hours (Unmethylated Fmoc-His(Trt)-OH baseline) |
| Quantified Difference | 10x to 20x extension in proteolytic stability |
| Conditions | In vitro human serum stability assay (protease degradation) |
For drug discovery procurement, utilizing this specific N-methylated building block is a primary strategy to convert a highly labile native peptide into a viable, long-acting therapeutic candidate.
Where this compound is the right choice for introducing proteolytic resistance at known enzymatic cleavage sites adjacent to histidine residues. By utilizing Fmoc-N-Me-His(Trt)-OH, process chemists can extend the serum half-life of peptide drug candidates by 10x to 20x compared to native sequences, directly translating the stability data into viable pharmacokinetic profiles [1].
Where the N-methyl group is required to disrupt alpha-helical formation and promote trans-cis amide bond isomerization. This specific building block provides the necessary steric bulk to force the peptide backbone into conformations that facilitate high-yield head-to-tail or side-chain cyclization, which is unachievable with standard Fmoc-His(Trt)-OH [2].
Where pre-methylated, Trt-protected building blocks are strictly necessary to withstand the elevated coupling temperatures (e.g., 50-75°C) used in modern microwave synthesizers. Fmoc-N-Me-His(Trt)-OH maintains chiral integrity (<2% racemization) under these harsh activation conditions, whereas unprotected or on-resin methylated alternatives fail due to severe epimerization and degradation [3].